
2,5-ジヒドロキシ-N-(2-ヒドロキシエチル)ベンザミド
説明
2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is a chemical compound of interest due to its structural features, including intramolecular hydrogen bonds, which play a significant role in its physical and chemical properties. This compound is part of a broader class of 2-hydroxy-benzamides, which have been extensively studied for their potential applications and fundamental chemical behavior.
Synthesis Analysis
The synthesis of derivatives similar to 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide typically involves condensation reactions between hydroxyaniline and benzoyl chloride in aqueous mediums or through more complex reactions involving salicylic acid derivatives and amines under controlled conditions. For instance, 2-hydroxy-N-(pyridin-4-yl)benzamide has been synthesized from salicylic acid and 4-aminopyridine, highlighting a general methodological approach that can be adapted for synthesizing 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide by adjusting the reactants to include 2-hydroxyethyl components (Dian, 2010).
Molecular Structure Analysis
The molecular structure of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide, and closely related compounds, is characterized by the presence of intramolecular hydrogen bonds. These bonds significantly influence the molecule's conformation and stability. Studies have shown that the intramolecular hydrogen bonding in similar molecules leads to a rigid structure, which can impact the compound's reactivity and interaction with other molecules (Kawski, Kochel, Perevozkina, & Filarowski, 2006).
科学的研究の応用
抗生物質合成
この化合物は、新規アミノグリコシド系抗生物質の合成に使用されてきました . ある研究では、カナマイシン、トブラマイシン、およびゲンタマイシンを、ラッカーゼ触媒反応を用いて2,5-ジヒドロキシ-N-(2-ヒドロキシエチル)ベンザミドと結合させました . 得られた生成物は、親薬物抗生物質と比較して同等または場合によってはより優れた抗菌活性を示しました .
抗菌活性
2,5-ジヒドロキシ-N-(2-ヒドロキシエチル)ベンザミドを含むラッカーゼ触媒反応の生成物は、有意な抗菌活性を示しました . これらは、多剤耐性株を含むさまざまなスタフィロコッカス菌株に対して有効でした .
細胞毒性試験
ラッカーゼ触媒反応の生成物は、FL細胞を用いて細胞毒性についても試験されました . その結果、これらの生成物は細胞毒性を持たないことが示されました .
感染症の治療
ラッカーゼ触媒反応の生成物は、マウスにおける黄色ブドウ球菌による感染症からマウスを保護することがわかりました . これは、細菌感染症の治療における潜在的な用途を示唆しています .
フリーラジカル生成
2,5-ジヒドロキシ-N-(2-ヒドロキシエチル)ベンザミドは、特定の時間および特定の部位で、制御された一定の速度でフリーラジカルを生成するために使用できます. これは、酸化と抗酸化のダイナミクスを研究するために不可欠です.
クロスカップリング反応
この化合物は、他のアルコールとのラッカーゼ媒介クロスカップリング反応に使用されてきました . これは、有機合成におけるその潜在的な用途を広げています .
作用機序
Target of Action
The primary target of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is fungal laccases . Laccases are blue multicopper enzymes that belong to the ligninolytic enzymatic system of fungi . They are known for their high stability and wide substrate spectrum, making them increasingly important in white biotechnology .
Mode of Action
2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide interacts with its target, the fungal laccases, through a process of oxidation . The laccase-catalyzed reactions lead to the oxidation of the substrate via a cation radical, which has been described to undergo proton addition to form a quinonoid derivative or nucleophilic attack by itself producing homomolecular dimers .
Biochemical Pathways
The biochemical pathway affected by 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide involves the oxidation of various aromatic compounds while reducing molecular oxygen to water . This process is catalyzed by laccases and leads to the formation of nonhomomolecular products from the quinonoid form of the laccase-substrate .
Pharmacokinetics
It’s known that the substrate affinity of the enzyme for this compound is rather low (km 07–14 mM) .
Result of Action
The result of the action of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is the formation of nonhomomolecular products from the quinonoid form of the laccase-substrate . These products are formed without the addition of a reaction partner .
Action Environment
The action of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide can be influenced by environmental factors such as the presence of solvents like water or methanol . In laccase-catalyzed syntheses performed in aqueous solutions or in the presence of methanol or other alcohols, undesirable heteromolecular coupling reactions between the laccase substrate and solvents must be taken into account .
特性
IUPAC Name |
2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c11-4-3-10-9(14)7-5-6(12)1-2-8(7)13/h1-2,5,11-13H,3-4H2,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCOLLPSNIHBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90210994 | |
| Record name | Gentisic acid ethanolamide [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61969-53-7 | |
| Record name | 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61969-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentisic acid ethanolamide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061969537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentisic acid ethanolamide [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90210994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dihydroxy-N-(2-hydroxyethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENTISIC ACID ETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4E039OIGX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide in current research?
A: 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide is primarily utilized as a substrate for laccase-catalyzed reactions to synthesize novel compounds with potential biological activity. [, , , , ] This approach aims to develop new antibiotics and other pharmaceuticals.
Q2: Can you provide examples of successful applications of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide in drug discovery?
A: Research shows promising results in synthesizing new aminoglycoside antibiotics using 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide. [] Laccases were used to couple this compound with existing antibiotics like Kanamycin, Tobramycin, and Gentamicin. These novel derivatives demonstrated comparable or even enhanced antibacterial activity against various Staphylococci strains, including multidrug-resistant ones, compared to the parent antibiotics.
Q3: Beyond antibacterial activity, have any other biological activities been observed in compounds derived from 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide?
A: While antibacterial activity is a significant focus, research also identified synthesized thiosulfoesters, incorporating a 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide moiety, exhibiting antithrombotic and antiviral activities. [] These findings highlight the compound's potential in developing therapeutics for various diseases beyond bacterial infections.
Q4: What are the advantages of using laccases with 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide in synthesizing new compounds?
A: Laccase-catalyzed reactions offer a green chemistry approach, often using milder reaction conditions and minimizing the use of harsh chemicals. [, ] This method aligns with sustainable chemistry principles and can potentially reduce environmental impact compared to traditional synthetic routes.
Q5: Are there any computational studies exploring the properties or potential applications of 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide?
A: Research employed virtual biological screening using the PASS computer system and molecular docking to predict potential biological activities of synthesized thiosulfoesters incorporating 2,5-Dihydroxy-N-(2-hydroxyethyl)benzamide. [] These computational approaches guide further experimental research and provide insights into structure-activity relationships.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






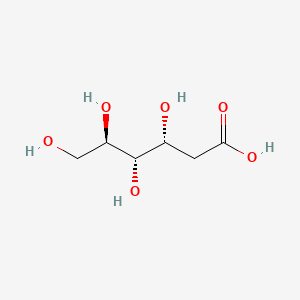



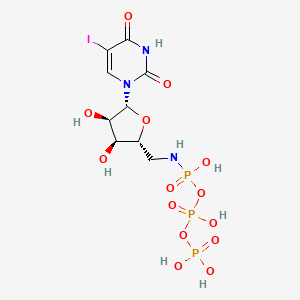
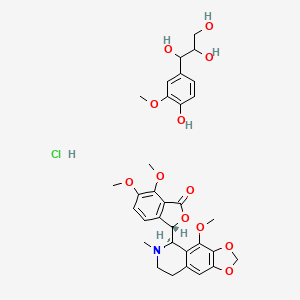
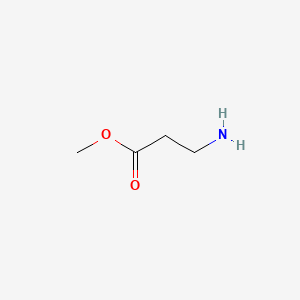


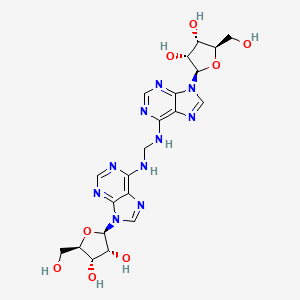
![3-[(3S,5R,8R,9S,10R,13R,17R)-14-hydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1212333.png)